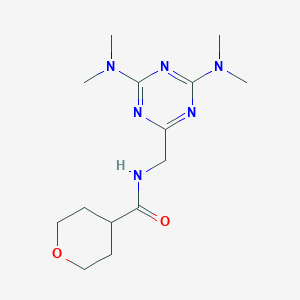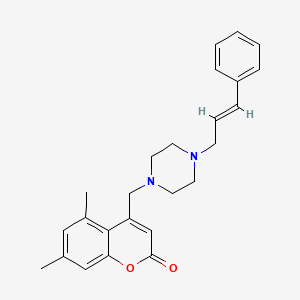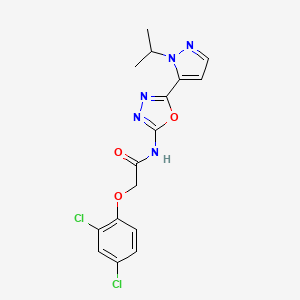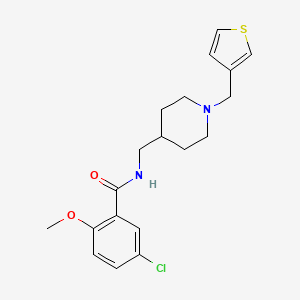![molecular formula C27H21N3O3S B2683076 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide CAS No. 1206985-81-0](/img/structure/B2683076.png)
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce the β-keto amides .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the aldehydes have been converted into the corresponding thiophene 2-carbonitriles . The title thienothiophenes were prepared by reaction of a 3-bromothiophene-2-carbaldehyde, a 2-bromothiophene-3-carbaldehyde, or a 4-bromothiophene-3-carbaldehyde, or a corresponding nitrile, with ethyl 2-sulfanylacetate or 2-sulfanylacetamide .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Studies on related compounds often focus on pharmacokinetics, which includes how the body absorbs, distributes, metabolizes, and excretes a drug. For instance, research on acetaminophen metabolism highlights the complexity of drug metabolism and the importance of understanding metabolic pathways for safety and efficacy (Cohen et al., 2018)[https://consensus.app/papers/acetaminophen-paracetamol-modifies-sulfation-hormones-cohen/1bba3896629d51a8b45538bcd17c90aa/?utm_source=chatgpt].
Pharmacodynamics and Therapeutic Potential
Pharmacodynamics studies the biochemical and physiological effects of drugs and their mechanisms of action. Research in this area can uncover the therapeutic potential of compounds for various diseases. For example, studies on compounds acting as histamine H3 receptor agonists have explored their anti-inflammatory and antinociceptive properties, indicating potential therapeutic applications in asthma, migraine, or inflammatory diseases (Rouleau et al., 1997)[https://consensus.app/papers/bioavailability-antiinflammatory-properties-histamine-rouleau/ce5deb3d810958d7836e68965e4b2812/?utm_source=chatgpt].
Drug Safety and Efficacy
Safety and efficacy studies are crucial for any therapeutic compound. Research on acetaminophen, a widely used analgesic, has led to insights into its impact on blood pressure in patients with coronary artery disease, highlighting the importance of evaluating drug safety in specific patient populations (Sudano et al., 2010)[https://consensus.app/papers/acetaminophen-increases-blood-pressure-patients-with-sudano/5d71511e2344506992ec114d47a19631/?utm_source=chatgpt].
Genetic Variability and Drug Response
The impact of genetic variability on drug response is another area of interest. Studies have shown that genetic polymorphisms can influence susceptibility to drug-induced liver injury, as seen in research on acetaminophen hepatotoxicity (Harrill et al., 2009)[https://consensus.app/papers/mouse-populationguided-resequencing-reveals-variants-harrill/29c94abcd3535401a653ed7813ab87e0/?utm_source=chatgpt]. This underscores the importance of personalized medicine in drug development and usage.
Propriétés
IUPAC Name |
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3S/c1-18-7-9-19(10-8-18)23-16-34-26-25(23)28-17-30(27(26)32)15-24(31)29-20-11-13-22(14-12-20)33-21-5-3-2-4-6-21/h2-14,16-17H,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANPAFIMPQWWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)



![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683004.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2683009.png)



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)